1-chloro-2-(2-chloroethylsulfonylmethylsulfonyl)ethane
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Overview
Description
Ethane, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro-] is a chemical compound with the molecular formula C5H10Cl2O4S2. It is known for its unique structure, which includes two sulfonyl groups and two chlorine atoms attached to an ethane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethane, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro-] typically involves the reaction of ethane with methylenebis(sulfonyl) chloride in the presence of a suitable base. The reaction conditions often include a controlled temperature and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Ethane, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro-] can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like water or ethanol.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethane, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfone and sulfide compounds.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Ethane, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro-] involves its ability to undergo various chemical reactions due to the presence of reactive sulfonyl and chlorine groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
- Ethane, 1,1’-[methylenebis(sulfonyl)]bis-
- Ethane, 1,1’-[methylenebis(thio)]bis-
Comparison: Ethane, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro-] is unique due to the presence of both sulfonyl and chlorine groups, which provide distinct reactivity compared to similar compounds For example, Ethane, 1,1’-[methylenebis(sulfonyl)]bis- lacks the chlorine atoms, resulting in different chemical behavior and applications
Properties
CAS No. |
41123-59-5 |
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Molecular Formula |
C5H10Cl2O4S2 |
Molecular Weight |
269.2 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethylsulfonylmethylsulfonyl)ethane |
InChI |
InChI=1S/C5H10Cl2O4S2/c6-1-3-12(8,9)5-13(10,11)4-2-7/h1-5H2 |
InChI Key |
CJUSGQJXURKKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)S(=O)(=O)CS(=O)(=O)CCCl |
Origin of Product |
United States |
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